An In-depth Technical Guide to 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate
An In-depth Technical Guide to 1-(p-Tolyl)pyridin-1-ium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate, a pyridinium salt of significant interest in contemporary organic synthesis and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a robust synthesis protocol, spectral characterization, and prospective applications. Emphasis is placed on the compound's potential as a versatile reagent and building block in the development of novel therapeutic agents and advanced materials. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical process development.
Introduction: The Significance of N-Arylpyridinium Salts
N-substituted pyridinium salts are a class of organic compounds that have garnered considerable attention due to their diverse applications in various scientific disciplines.[1][2] Their utility spans from their role as ionic liquids and phase-transfer catalysts to their function as key intermediates in the synthesis of complex organic molecules.[3][4] The introduction of an aryl substituent on the nitrogen atom, as in the case of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate, imparts unique electronic and steric properties that can be exploited in catalyst design and as pharmacophores in drug development.[5] The trifluoromethanesulfonate (triflate) counter-ion is a non-coordinating and highly stable anion, which often confers desirable solubility and stability characteristics to the salt.[6]
This guide focuses specifically on the p-tolyl substituted pyridinium triflate, providing a detailed exploration of its synthesis, properties, and potential applications, thereby offering a valuable resource for its utilization in research and development.
Compound Identification and Physicochemical Properties
Chemical Identity
-
Systematic Name: 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate
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CAS Number: 144978-73-4[7]
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Molecular Formula: C₁₃H₁₂F₃NO₃S
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Molecular Weight: 331.30 g/mol
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Chemical Structure:
Figure 1: Chemical structure of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate.
Physicochemical Properties
| Property | Predicted/Reported Value | Source |
| Melting Point | Typically, pyridinium salts are crystalline solids with melting points above 100 °C. For example, Pyridin-1-ium trifluoromethanesulfonate has a melting point of 221-223 °C. | [4] |
| Solubility | Expected to be soluble in polar organic solvents such as acetonitrile, DMSO, and DMF. Limited solubility in non-polar solvents like hexanes and diethyl ether. | General knowledge of ionic salts |
| Stability | The triflate anion imparts high thermal and chemical stability. The compound is expected to be stable under normal laboratory conditions but should be protected from strong bases. | [6] |
Synthesis Protocol
The synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate can be achieved through several methods, with the Zincke reaction being a prominent and versatile approach for the preparation of N-arylpyridinium salts.[8][9]
Zincke Reaction Approach
This method involves the reaction of a pyridine with a suitable activating agent, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt). This salt is then reacted with a primary amine, in this case, p-toluidine, to yield the desired N-arylpyridinium salt.[9]
Step-by-Step Methodology:
Part A: Synthesis of N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt)
-
To a solution of pyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,4-dinitrochlorobenzene.
-
Heat the reaction mixture under reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature, and then to 0-5 °C to induce crystallization.
-
Collect the precipitated yellow solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Zincke salt.
Part B: Synthesis of 1-(p-Tolyl)pyridin-1-ium chloride
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Dissolve the synthesized Zincke salt in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an equimolar amount of p-toluidine to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Part C: Anion Exchange to Trifluoromethanesulfonate
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Dissolve the purified 1-(p-Tolyl)pyridin-1-ium chloride in a minimal amount of water or a suitable organic solvent.
-
Add a solution of one equivalent of silver trifluoromethanesulfonate (AgOTf) in the same solvent. A precipitate of AgCl will form immediately.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter off the AgCl precipitate through a pad of celite.
-
Remove the solvent from the filtrate under reduced pressure to obtain the final product, 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate. Alternatively, the chloride salt can be treated with trifluoromethanesulfonic acid.
Spectral Characterization
The structural elucidation of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom, appearing in the aromatic region, typically downfield. The α-protons (adjacent to the nitrogen) will be the most deshielded, followed by the γ-proton, and then the β-protons.[10] The protons of the p-tolyl group will appear in their characteristic aromatic and aliphatic regions.
-
¹³C NMR: Similar to the protons, the carbon atoms of the pyridinium ring will also be deshielded. The expected chemical shifts for the pyridine carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm, with a downfield shift upon quaternization.[10][11] The carbons of the p-tolyl group will also be observed in their expected regions.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of both the pyridinium and the p-tolyl rings.[12][13] The triflate anion will show strong absorption bands corresponding to the S=O and C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), will show a prominent peak for the 1-(p-Tolyl)pyridin-1-ium cation (C₁₃H₁₂N⁺) at m/z 182.10.[1][14]
Applications in Research and Drug Development
N-arylpyridinium salts are versatile compounds with a growing number of applications in both synthetic and medicinal chemistry.[15][16]
Organic Synthesis
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Catalysis: The pyridinium moiety can act as a phase-transfer catalyst or as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.[5]
-
Ionic Liquids: Due to their salt-like nature, pyridinium compounds can be designed to be liquid at or near room temperature, serving as environmentally benign solvents and catalysts in various organic transformations.[3][4]
-
Synthetic Intermediates: The pyridinium ring is susceptible to nucleophilic attack, allowing for ring-opening and subsequent functionalization, providing access to a variety of heterocyclic structures.[8]
Drug Development
-
Antimicrobial Agents: Pyridinium salts have long been known for their antimicrobial properties, acting by disrupting the cell membranes of bacteria and fungi.[17] The lipophilicity of the p-tolyl group may enhance this activity.
-
Anticancer and Other Therapeutic Areas: The pyridine nucleus is a common scaffold in many FDA-approved drugs.[18] N-arylpyridinium derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[18][19] The ability to functionalize both the pyridine and the aryl ring allows for the fine-tuning of their biological activity.
Safety and Handling
As with all chemical reagents, 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[20][21]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[22]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[23]
-
Toxicity: While specific toxicity data for this compound is not available, pyridinium compounds, in general, can exhibit varying levels of toxicity. It is prudent to handle this compound with care.
Conclusion
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a valuable compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the N-arylpyridinium scaffold, makes it an attractive building block for the development of novel catalysts, functional materials, and therapeutic agents. This technical guide provides a solid foundation for researchers and professionals to explore and harness the potential of this promising chemical entity.
References
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- 12. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
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